7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a benzyl group and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and bases such as potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-(butylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
Properties
IUPAC Name |
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-10-25(11-15(2)29-14)13-17-22-19-18(20(27)24(4)21(28)23(19)3)26(17)12-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURHHXZCSASCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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